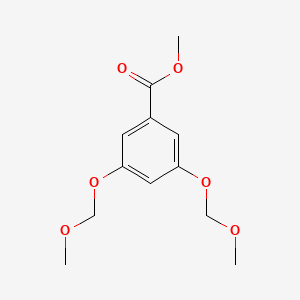![molecular formula C9H7ClN2O B8665893 1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one](/img/structure/B8665893.png)
1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one
Vue d'ensemble
Description
1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one is a chemical compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a chloro substituent on the pyrrolo[3,2-b]pyridine ring and an ethanone group
Méthodes De Préparation
The synthesis of 1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-1H-pyrrolo[3,2-b]pyridine with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro substituent on the pyrrolo[3,2-b]pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: This compound is studied for its potential biological activities, including its ability to interact with specific enzymes or receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases. Its ability to inhibit certain biological pathways makes it a promising candidate for further investigation.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For example, it may inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparaison Avec Des Composés Similaires
1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have similar biological activities. the presence of different substituents can affect their potency and selectivity.
Pyrrolopyrazine derivatives: These compounds have a similar core structure but differ in their substituents and overall chemical properties.
The uniqueness of this compound lies in its specific chemical structure and the presence of the chloro substituent, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C9H7ClN2O |
|---|---|
Poids moléculaire |
194.62 g/mol |
Nom IUPAC |
1-(3-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C9H7ClN2O/c1-5(13)7-2-3-8-9(12-7)6(10)4-11-8/h2-4,11H,1H3 |
Clé InChI |
FUHNDRLEPICKFP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC2=C(C=C1)NC=C2Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-yl]methanol](/img/structure/B8665847.png)








